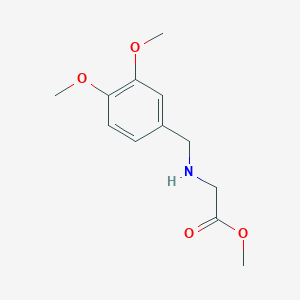
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is an organometallic compound with the chemical formula C10H12Cl2. It is a derivative of p-cymene, where two chlorine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of p-cymene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated cymene derivatives.
Substitution: Various substituted cymene derivatives depending on the nucleophile used.
科学研究应用
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organometallic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism by which Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells.
相似化合物的比较
Similar Compounds
p-Cymene: The parent compound without chlorine substitutions.
2,4-Dichloro-p-cymene: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-p-cymene: A compound with chlorine atoms at the 2 and 6 positions.
Uniqueness
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorinated cymene derivatives.
属性
CAS 编号 |
81686-41-1 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC 名称 |
1,4-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 |
InChI 键 |
MDNBLGHLXFPFQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B8778964.png)




![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)






